Benzene, 1-nitro-4-(phenylmethoxy)-

Catalog No.
S662129
CAS No.
1145-76-2
M.F
C13H11NO3
M. Wt
229.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzene, 1-nitro-4-(phenylmethoxy)-

CAS Number

1145-76-2

Product Name

Benzene, 1-nitro-4-(phenylmethoxy)-

IUPAC Name

1-nitro-4-phenylmethoxybenzene

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

InChI

InChI=1S/C13H11NO3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

YOVUXLHIVNBVKO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)[N+](=O)[O-]

Synthesis and Characterization:

Benzene, 1-nitro-4-(phenylmethoxy)-, also known as benzyl p-nitrophenyl ether, is an organic compound with the formula C₁₃H₁₁NO₃. It is a white crystalline solid at room temperature. The synthesis of this compound has been reported in various scientific publications, often involving the reaction of p-nitrophenol with benzyl chloride in the presence of a base such as sodium hydroxide.

Applications in Organic Chemistry:

Benzene, 1-nitro-4-(phenylmethoxy)- has been used in various research applications within the field of organic chemistry. Some examples include:

  • As a substrate for studying nucleophilic aromatic substitution (S_NAr) reactions: Due to the presence of the electron-withdrawing nitro group, the aromatic ring in benzyl p-nitrophenyl ether is susceptible to nucleophilic substitution. This property has been utilized in research to study the reactivity and regioselectivity of various nucleophiles in S_NAr reactions [, ].
  • As a precursor for the synthesis of other aromatic compounds: The nitro group in benzyl p-nitrophenyl ether can be further transformed into various functional groups using different reduction methods. This allows for the preparation of diverse aromatic compounds from this starting material.

Other Potential Applications:

While not extensively explored, there is limited research suggesting potential applications of benzyl p-nitrophenyl ether outside of organic chemistry. These include:

  • As a potential photoinitiator: Studies have shown that benzyl p-nitrophenyl ether exhibits photochromic properties, meaning its color changes upon exposure to light. This characteristic has led to investigations into its potential use as a photoinitiator in polymerization reactions [].
  • As a potential candidate for pharmaceutical development: Some studies have explored the potential biological activities of benzyl p-nitrophenyl ether, including its antitumor and antimicrobial properties. However, further research is needed to validate these findings and assess its potential therapeutic applications [].

Benzene, 1-nitro-4-(phenylmethoxy)- is a member of the nitroaromatic compounds. It has a molecular weight of approximately 229.236 g/mol and is classified as a potentially hazardous substance due to its skin and eye irritation properties . The structure consists of a benzene ring substituted with a nitro group at the first position and a phenylmethoxy group at the fourth position, contributing to its unique chemical behavior.

Typical of nitro compounds:

  • Reduction Reactions: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of catalysts like palladium or platinum.
  • Electrophilic Substitution: The presence of the nitro group can influence the reactivity of the benzene ring, making it more susceptible to electrophilic substitution reactions at positions ortho or para to the existing substituents.
  • Nucleophilic Aromatic Substitution: The compound can also participate in nucleophilic aromatic substitution reactions, particularly if activated by strong electron-withdrawing groups.

Benzene, 1-nitro-4-(phenylmethoxy)- can be synthesized through several methods:

  • Nitration of Phenyl Methoxy Compound: The compound can be synthesized by nitrating a corresponding phenylmethoxy derivative using a mixture of concentrated nitric acid and sulfuric acid.
  • Substitution Reactions: Starting from benzene derivatives, substitution reactions can introduce the nitro and methoxy groups sequentially under controlled conditions .

These methods require careful handling due to the reactive nature of the reagents involved.

Benzene, 1-nitro-4-(phenylmethoxy)- shares structural similarities with various other nitroaromatic compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
NitrobenzeneC₆H₅NO₂Simple nitro compound without additional substituents.
p-NitrophenolC₆H₄N₂O₃Hydroxyl group provides different reactivity patterns.
Benzene, 1-nitro-4-(phenylethynyl)C₁₄H₉NO₂Contains an ethynyl group which alters reactivity.

The uniqueness of Benzene, 1-nitro-4-(phenylmethoxy)- lies in its combination of both a nitro group and a phenylmethoxy substituent, which influences its chemical behavior and potential applications compared to simpler structures like Nitrobenzene or p-Nitrophenol.

XLogP3

3.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

1145-76-2

Wikipedia

1-Benzyloxy-4-nitrobenzene

Dates

Modify: 2023-08-15

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